molecular formula C15H22N2O3S B5995198 N-(2,5-DIMETHYLPHENYL)-1-METHANESULFONYLPIPERIDINE-3-CARBOXAMIDE

N-(2,5-DIMETHYLPHENYL)-1-METHANESULFONYLPIPERIDINE-3-CARBOXAMIDE

Cat. No.: B5995198
M. Wt: 310.4 g/mol
InChI Key: VEFIYJYDIRGUSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-DIMETHYLPHENYL)-1-METHANESULFONYLPIPERIDINE-3-CARBOXAMIDE is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a methanesulfonyl group and a carboxamide group, along with a 2,5-dimethylphenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-DIMETHYLPHENYL)-1-METHANESULFONYLPIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the methanesulfonyl and carboxamide groups. Common reagents used in these reactions include methanesulfonyl chloride, piperidine, and various carboxylic acid derivatives. The reactions are often carried out under controlled conditions, such as refluxing in acetone for several hours .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: N-(2,5-DIMETHYLPHENYL)-1-METHANESULFONYLPIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methanesulfonyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2,5-DIMETHYLPHENYL)-1-METHANESULFONYLPIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Uniqueness: N-(2,5-DIMETHYLPHENYL)-1-METHANESULFONYLPIPERIDINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methanesulfonyl and carboxamide groups provide versatility in chemical modifications and potential therapeutic applications.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-1-methylsulfonylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-11-6-7-12(2)14(9-11)16-15(18)13-5-4-8-17(10-13)21(3,19)20/h6-7,9,13H,4-5,8,10H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEFIYJYDIRGUSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2CCCN(C2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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